Boc-Ser(tBu)-Pro-OH

説明

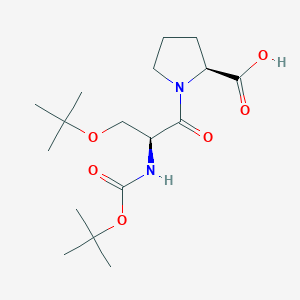

Boc-Ser(tBu)-Pro-OH, also known as N-tert-butoxycarbonyl-O-tert-butyl-L-seryl-L-proline, is a protected dipeptide commonly used in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino terminus and a tert-butyl (tBu) group protecting the hydroxyl group of serine. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ser(tBu)-Pro-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, Boc-Ser(tBu)-OH, to a resin. The Boc group is then removed using trifluoroacetic acid (TFA), exposing the amino group for coupling with the next amino acid, L-proline. The coupling reaction is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the coupling, the peptide is cleaved from the resin and purified .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the serine residue. Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reduction reactions are less common but can occur under specific conditions using agents like lithium aluminum hydride.

Substitution: The Boc and tBu protecting groups can be selectively removed under acidic conditions, such as treatment with TFA, to expose the functional groups for further reactions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Lithium aluminum hydride.

Substitution: Trifluoroacetic acid, dichloromethane.

Major Products Formed:

Oxidation: Oxidized serine derivatives.

Reduction: Reduced serine derivatives.

Substitution: Deprotected serine and proline residues.

科学的研究の応用

Boc-Ser(tBu)-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex peptides and proteins. In biology, it is used to study protein-protein interactions and enzyme mechanisms. In medicine, it is employed in the development of peptide-based drugs and therapeutic agents .

作用機序

The mechanism of action of Boc-Ser(tBu)-Pro-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc and tBu groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions during the synthesis process. Upon removal of these protecting groups, the functional groups are exposed, allowing for further peptide elongation or modification .

類似化合物との比較

Boc-Ser(tBu)-OH: A similar compound with only the serine residue protected.

Boc-Pro-OH: A similar compound with only the proline residue protected.

Fmoc-Ser(tBu)-Pro-OH: A similar compound with a different protecting group (Fmoc) on the amino terminus.

Uniqueness: Boc-Ser(tBu)-Pro-OH is unique due to the presence of both Boc and tBu protecting groups, which provide dual protection during peptide synthesis. This dual protection is particularly useful in complex peptide synthesis, where selective deprotection is required .

生物活性

Boc-Ser(tBu)-Pro-OH, a derivative of serine and proline, is a compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological effects, particularly focusing on its antimicrobial, anticancer, and immunomodulatory properties.

Structural Characteristics

This compound is characterized by the presence of a tert-butyl (tBu) protecting group on the serine residue and a Boc (tert-butoxycarbonyl) group that enhances its stability during synthesis. Its molecular formula is with a molecular weight of approximately 358.39 g/mol .

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), utilizing Fmoc chemistry. The following steps outline the general procedure:

- Activation of Amino Acids : The amino acids are activated using coupling reagents such as HBTU or DIC.

- Coupling : The activated amino acids are coupled to a resin-bound peptide chain.

- Deprotection : The Boc and tBu groups are removed under acidic conditions to yield the final product.

Antimicrobial Activity

This compound has exhibited significant antimicrobial properties against various pathogenic bacteria. A study evaluated its effectiveness using the minimum inhibitory concentration (MIC) method, revealing that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| E. coli | 50 | 100 |

| S. aureus | 25 | 50 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Recent research has highlighted the potential anticancer effects of this compound. It was tested against several cancer cell lines, including breast and colon cancer cells. Key findings include:

- Cell Viability Reduction : Treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Mechanism of Action : The compound induced apoptosis in cancer cells, evidenced by increased caspase activity and DNA fragmentation.

The following table summarizes the effects on cell viability:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HT-29 (Colon) | 15 |

These results indicate that this compound may serve as an effective agent in cancer therapy .

Immunomodulatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an immunomodulator. Studies have indicated that it can enhance the production of cytokines such as IL-6 and TNF-alpha in immune cells, suggesting a potential role in modulating immune responses.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound significantly reduced infection rates compared to conventional antibiotics.

- Case Study on Cancer Treatment : In vitro studies conducted on breast cancer cell lines showed that combining this compound with standard chemotherapy agents enhanced overall cytotoxicity, suggesting a synergistic effect.

特性

IUPAC Name |

(2S)-1-[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O6/c1-16(2,3)24-10-11(18-15(23)25-17(4,5)6)13(20)19-9-7-8-12(19)14(21)22/h11-12H,7-10H2,1-6H3,(H,18,23)(H,21,22)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKLTVHOEKAAQH-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628733 | |

| Record name | N-(tert-Butoxycarbonyl)-O-tert-butyl-L-seryl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141106-60-7 | |

| Record name | N-(tert-Butoxycarbonyl)-O-tert-butyl-L-seryl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。